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Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-4-methylpyridin-3-ol
(CAS No. 1227578-74-6), a heterocyclic compound with significant potential as a versatile

building block in medicinal chemistry and materials science. Due to the limited availability of

published experimental data for this specific molecule, this document leverages established

chemical principles and draws upon data from structurally analogous compounds to detail its

physicochemical properties, propose robust synthetic strategies, and explore its chemical

reactivity. The guide focuses on the compound's utility in modern synthetic chemistry,

particularly in palladium-catalyzed cross-coupling reactions, offering field-proven insights and

generalized experimental protocols for researchers, scientists, and drug development

professionals.

Introduction and Molecular Structure
2-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative featuring three key

functional groups that dictate its chemical behavior: a bromine atom at the 2-position, a

hydroxyl group at the 3-position, and a methyl group at the 4-position. The pyridine ring itself is
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an electron-deficient aromatic system, which, combined with these substituents, creates a

molecule with multiple reactive sites.

The 2-Bromo Group: Serves as an excellent leaving group, making this position the primary

site for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and

carbon-heteroatom bonds.

The 3-Hydroxyl Group: Functions as a phenolic hydroxyl group, imparting acidic properties

and providing a handle for O-alkylation, O-acylation, or other modifications. Its presence can

also influence the electronic properties and reactivity of the pyridine ring.

The 4-Methyl Group: An electron-donating group that can modulate the regioselectivity and

rate of reactions on the pyridine ring.

The strategic placement of these groups makes 2-Bromo-4-methylpyridin-3-ol a highly

valuable intermediate for constructing complex molecular architectures, analogous to the well-

established utility of related compounds like 2-Bromo-3-hydroxypyridine in pharmaceutical and

agrochemical synthesis[1][2].

Physicochemical Properties
While extensive experimental data is not publicly available, the core physicochemical

properties can be reliably identified or predicted based on the molecular structure.
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Property Value / Prediction Source(s)

CAS Number 1227578-74-6 [3][4][5]

Molecular Formula C₆H₆BrNO [3][4]

Molecular Weight 188.02 g/mol [4]

Appearance
Predicted: White to off-white or

light brown solid.
Analogy to[2]

Solubility

Predicted: Soluble in polar

organic solvents (e.g., DMSO,

DMF, Methanol); sparingly

soluble in water.

Structural Analysis

pKa
Predicted: ~8-9 for the

phenolic hydroxyl group.
Structural Analysis

Proposed Synthesis Pathway
A robust and logical synthetic route to 2-Bromo-4-methylpyridin-3-ol can be designed based

on established pyridine chemistry. One of the most prevalent methods for introducing a

bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which involves the

diazotization of a corresponding aminopyridine precursor[6].

A plausible synthetic workflow is outlined below:
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3-Amino-4-methylpyridine

Nitration
(e.g., H₂SO₄, HNO₃)

3-Amino-4-methyl-2-nitropyridine

Diazotization & Hydrolysis
(e.g., NaNO₂, H₂SO₄, heat)

4-Methyl-2-nitropyridin-3-ol

Reduction of Nitro Group
(e.g., H₂, Pd/C)

2-Amino-4-methylpyridin-3-ol

Sandmeyer Reaction
(1. NaNO₂, HBr, 0°C)

(2. CuBr)

2-Bromo-4-methylpyridin-3-ol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Bromo-4-methylpyridin-3-ol.
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Causality Behind Experimental Choices:

Nitration: Introducing a nitro group is a common strategy to functionalize the pyridine ring.

The exact position is directed by the existing substituents.

Diazotization & Hydrolysis: The amino group can be converted into a diazonium salt, which is

then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Reduction: The nitro group is reduced to an amine, setting the stage for the final bromination

step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Sandmeyer Reaction: This classic reaction allows for the efficient conversion of the 2-amino

group into a 2-bromo group via a diazonium salt intermediate, which is subsequently

displaced by bromide, often catalyzed by copper(I) bromide[6][7]. Maintaining low

temperatures (0 to -5 °C) during diazotization is critical to prevent premature decomposition

of the diazonium salt[6].

Predicted Spectroscopic Data
For structural verification and quality control, spectroscopic analysis is essential. The following

are predicted spectral characteristics for 2-Bromo-4-methylpyridin-3-ol.
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Technique Predicted Characteristics

¹H NMR

- Aromatic Protons (2H): Two signals expected

in the aromatic region (~7.0-8.5 ppm), likely

appearing as doublets from H-5 and H-6. -

Methyl Protons (3H): A singlet around ~2.2-2.5

ppm. - Hydroxyl Proton (1H): A broad singlet,

chemical shift is concentration and solvent

dependent.

¹³C NMR

- Six distinct signals: Five for the pyridine ring

carbons and one for the methyl carbon. - The

carbon attached to bromine (C-2) would be

significantly downfield. - The carbon attached to

the hydroxyl group (C-3) would also be

downfield.

IR Spectroscopy

- O-H Stretch: A broad absorption band in the

region of 3200-3600 cm⁻¹. - C=C and C=N

Stretches: Characteristic aromatic ring

vibrations between 1400-1600 cm⁻¹. - C-Br

Stretch: Absorption in the fingerprint region,

typically below 700 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A characteristic pair of

peaks for the molecular ion due to the bromine

isotopes, [M]⁺ and [M+2]⁺, with nearly equal

intensity (~1:1 ratio for ⁷⁹Br and ⁸¹Br). Expected

at m/z 187 and 189. - Key Fragment: Loss of a

bromine atom ([M-Br]⁺) would be a prominent

fragmentation pathway.

Chemical Reactivity and Synthetic Applications
The true value of 2-Bromo-4-methylpyridin-3-ol lies in its multifunctional nature, which allows

for selective, sequential reactions. The C2-Br bond is the most versatile site for forming new

bonds via palladium-catalyzed cross-coupling.
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl

bromide with an organoboron compound[8]. This is a cornerstone transformation for

synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.

2-Bromo-4-methylpyridin-3-ol

2-Aryl-4-methylpyridin-3-ol

  Pd Catalyst, Base
  Solvent, Heat

R-B(OH)₂
(Aryl/Heteroaryl Boronic Acid)

Click to download full resolution via product page

Caption: General scheme for Suzuki-Miyaura coupling.

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle

involving a palladium(0) species.
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Pd(0)L₂

Oxidative Addition

Ar-Pd(II)(Br)L₂

Transmetalation

Ar-Pd(II)(R)L₂

Reductive Elimination

Ar-R

Ar-Br

[R-B(OH)₂]⁻

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Experimental Protocol (Adapted from[9]):

Materials:

2-Bromo-4-methylpyridin-3-ol (1.0 eq)
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Arylboronic acid (1.2-1.5 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-
methylpyridin-3-ol, the arylboronic acid, the base, and the palladium catalyst.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture (typically 80-110 °C) and monitor progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature, dilute with water, and extract with

an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.

Self-Validation: The progress of the reaction should be monitored until the starting bromide is

consumed. The identity and purity of the final product must be confirmed by spectroscopic

methods (NMR, MS). The choice of base is crucial; stronger bases like K₃PO₄ are often

required for less reactive substrates[9].

Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, coupling aryl halides with amines[10].

It provides a direct route to N-substituted aminopyridines, which are key pharmacophores in

numerous drug candidates.
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2-Bromo-4-methylpyridin-3-ol

2-(R¹R²N)-4-methylpyridin-3-ol

  Pd Catalyst, Ligand
  Strong Base, Solvent, Heat

R¹R²NH
(Primary or Secondary Amine)

Click to download full resolution via product page

Caption: General scheme for Buchwald-Hartwig amination.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving

oxidative addition, but the key step is the formation of a palladium-amido complex followed by

reductive elimination[10][11]. The choice of a bulky, electron-rich phosphine ligand (e.g.,

XPhos, SPhos, BINAP) is critical for facilitating the reductive elimination step and achieving

high yields[12]. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is

required to deprotonate the amine or the intermediate palladium-amine complex[13].

Generalized Experimental Protocol (Adapted from[13]):

Materials:

2-Bromo-4-methylpyridin-3-ol (1.0 eq)

Amine (1.2-1.5 eq)

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)

Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:
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In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the

palladium pre-catalyst, ligand, and base.

Add the solvent, followed by 2-Bromo-4-methylpyridin-3-ol and the amine.

Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

After completion, cool to room temperature, quench carefully with water or saturated

ammonium chloride, and extract with an organic solvent.

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the residue by flash column chromatography.

Trustworthiness: The protocol's reliability hinges on maintaining strictly anhydrous and

oxygen-free conditions, as both the catalyst and the strong base are sensitive to air and

moisture. The use of pre-catalysts and specialized ligands is field-proven to enhance

reaction efficiency and substrate scope[10][12].

Role of the 3-Hydroxyl Group
The acidic proton of the 3-OH group can interfere with certain reactions, particularly those

involving strongly basic or organometallic reagents (e.g., Grignard or organolithium reagents).

In such cases, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or

other suitable protecting group may be necessary prior to the main reaction, followed by a final

deprotection step.

Safety and Handling
No specific safety data sheet (SDS) is publicly available for 2-Bromo-4-methylpyridin-3-ol.
However, based on analogous structures like 2-bromo-3-hydroxypyridine and 3-bromo-2-

hydroxypyridine, the compound should be handled with care.

Potential Hazards:

Causes skin irritation.
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Causes serious eye damage/irritation.

May be harmful if swallowed (acute oral toxicity).

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

Chemical-resistant gloves (e.g., nitrile).

Safety goggles or a face shield.

Laboratory coat.

Work in a well-ventilated fume hood.

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion
2-Bromo-4-methylpyridin-3-ol is a promising chemical intermediate poised for significant

application in synthetic chemistry. Its trifunctional nature allows for selective and diverse

chemical transformations, particularly through modern palladium-catalyzed cross-coupling

reactions. While direct experimental data remains scarce, this guide provides a robust,

scientifically-grounded framework for its synthesis, handling, and application. For researchers

in drug discovery and materials science, this compound represents a valuable scaffold for the

creation of novel and complex molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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